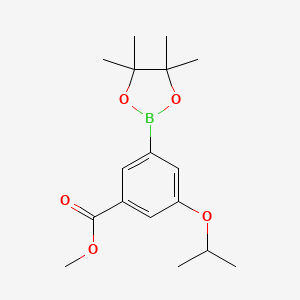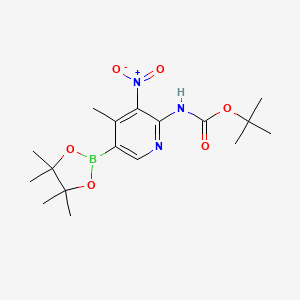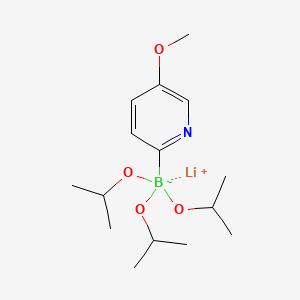![molecular formula C10H17NO2 B566792 Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate CAS No. 1250423-37-0](/img/structure/B566792.png)
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a chemical compound with the molecular formula C10H17NO2 . It is offered by several scientific product companies .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is YZKHJLZDYSGWIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.25 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . It is very soluble with a solubility of 4.09 mg/ml .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives are explored in various synthesis methods. The synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes involves innovative tricyclic systems, which are obtained through specific reactions such as oxidation and equilibration processes (Portoghese & Sepp, 1973). Additionally, complex crystal structures involving azabicyclic ring systems linked to other groups have been studied, providing insights into the molecular conformations and interactions of these compounds (Sonar, Parkin, & Crooks, 2004).
Application in Advanced Drug Building Blocks
- The compound has been utilized in the synthesis of advanced building blocks for drug discovery. For instance, its derivatives have been used in the creation of 2,3-ethanoproline, a restricted analogue of proline, demonstrating its potential in developing novel pharmacological agents (Druzhenko et al., 2018).
Contribution to β-Lactamase Inhibitors
- Research has also focused on synthesizing novel β-lactamase inhibitors using derivatives of this compound. These inhibitors are crucial in combating antibiotic resistance, highlighting the significance of this compound in medical research (Hunt & Zomaya, 1982).
Role in Asymmetric Synthesis
- This compound and its derivatives have been employed in asymmetric synthesis processes. The synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solutions showcases its versatility in creating chiral compounds, which are essential in the development of stereospecific pharmaceuticals (Waldmann & Braun, 1991).
Developing Novel Analogues and Isomers
- The compound's derivatives are instrumental in synthesizing novel analogues and isomers. For example, the synthesis of syn-and anti-isoepiboxidine involves 7-substituted 2-azabicyclo[2.2.1]heptanes, indicating its utility in creating diverse molecular structures (Malpass & White, 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Mode of Action
It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The resulting products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
The compound is part of a broader class of oxygenated 2-azabicyclo[2.2.1]heptanes , which may have diverse effects on various biochemical pathways.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Propriétés
IUPAC Name |
ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHJLZDYSGWIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)



![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)
![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)
![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)





